molecular formula C23H18ClN3O5 B3736012 N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B3736012
M. Wt: 451.9 g/mol
InChI Key: SMLYFHPVZULINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide, also known as BM-212, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound is of interest due to its potential as a therapeutic agent for various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer and inflammation. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects
N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the proliferation of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide reduces tumor growth in mouse models of breast and colon cancer, and reduces inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has several advantages for lab experiments, including its high potency and selectivity for cancer and inflammation cells. However, N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide also has some limitations, including its poor solubility in water and its potential toxicity in high doses.

Future Directions

There are several future directions for research on N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide. One direction is to further investigate its mechanism of action and identify additional signaling pathways that it targets. Another direction is to optimize the synthesis method of N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide to improve its solubility and reduce its toxicity. Finally, N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide could be tested in additional animal models of cancer and inflammation to determine its potential as a therapeutic agent.

Scientific Research Applications

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has been studied for its potential as a therapeutic agent for cancer and inflammation. In vitro studies have shown that N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide has also been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O5/c1-3-31-20-9-6-14(12-19(20)27(29)30)22(28)25-18-11-15(5-7-16(18)24)23-26-17-8-4-13(2)10-21(17)32-23/h4-12H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYFHPVZULINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.